Cas no 198546-17-7 (Fmoc-2,3-dehydrophe-oh)
Fmoc-2,3-dehydrophe-oh Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-2,3-dehydrophe-oh
- FMOC-DEHYDRO-PHE-OH
- FMOC-2,3-DEHYDRO-PHE-OH
- Fmoc-α,β-dehydro-phenylalanine
- FMOC-ALPHA,BETA-DEHYDRO-L-PHENYLALANINE
- Fmoc-α,β-dehydro-phenylalanine≥ 98% (HPLC)
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-2,3-DEHYDRO-PHENYLALANINE
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylacrylic acid
- (E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid
- Fmoc-a,b-dehydro-phenylalanine
- V4127
- E70510
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylacrylicacid
- AKOS027253142
- 198546-17-7
- MFCD00235829
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine (Fmoc-2,3-dehydroPhe-OH)
-
- MDL: MFCD00235829
- Inchi: 1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+
- InChI Key: QYKJHRNYJRVXQS-HYARGMPZSA-N
- SMILES: O(C(N/C(/C(=O)O)=C/C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 385.13140809g/mol
- Monoisotopic Mass: 385.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 75.6
Fmoc-2,3-dehydrophe-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312097-5g |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylacrylic acid |
198546-17-7 | 95% | 5g |
$404 | 2021-06-09 | |
| TRC | F620090-25mg |
Fmoc-2,3-dehydrophe-oh |
198546-17-7 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F620090-50mg |
Fmoc-2,3-dehydrophe-oh |
198546-17-7 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | F620090-100mg |
Fmoc-2,3-dehydrophe-oh |
198546-17-7 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | F620090-250mg |
Fmoc-2,3-dehydrophe-oh |
198546-17-7 | 250mg |
$161.00 | 2023-05-18 | ||
| abcr | AB175919-1 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine (Fmoc-2,3-dehydroPhe-OH); . |
198546-17-7 | 1g |
€232.50 | 2023-05-07 | ||
| abcr | AB175919-5 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine (Fmoc-2,3-dehydroPhe-OH); . |
198546-17-7 | 5g |
€1050.00 | 2023-05-07 | ||
| Chemenu | CM312097-5g |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylacrylic acid |
198546-17-7 | 95% | 5g |
$*** | 2023-03-30 | |
| abcr | AB175919-1g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine (Fmoc-2,3-dehydroPhe-OH); . |
198546-17-7 | 1g |
€750.00 | 2025-04-20 | ||
| eNovation Chemicals LLC | Y1245278-250mg |
FMOC-2,3-DEHYDRO-PHE-OH |
198546-17-7 | 98% (HPLC) | 250mg |
$340 | 2024-06-06 |
Fmoc-2,3-dehydrophe-oh Suppliers
Fmoc-2,3-dehydrophe-oh Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Fmoc-2,3-dehydrophe-oh
Introduction to Fmoc-2,3-dehydrophe-oh (CAS No. 198546-17-7)
Fmoc-2,3-dehydrophe-oh (CAS No. 198546-17-7) is a specialized chemical compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a unique 2,3-dehydro configuration. The Fmoc group is widely used in peptide synthesis to protect the amino group of amino acids, ensuring selective reactivity during the synthesis process.
The 2,3-dehydro modification in Fmoc-2,3-dehydrophe-oh introduces a double bond between the second and third carbon atoms of the phenylalanine side chain. This structural alteration imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of complex molecules and peptides with specific biological activities. The Fmoc protecting group, on the other hand, facilitates controlled deprotection and coupling reactions, which are crucial steps in peptide synthesis.
Recent research has highlighted the potential applications of Fmoc-2,3-dehydrophe-oh in various areas of medicinal chemistry. For instance, studies have shown that compounds with a 2,3-dehydro configuration can exhibit enhanced stability and bioavailability compared to their unmodified counterparts. This property is particularly advantageous in the development of therapeutic peptides and proteins that require high stability and efficient delivery to target sites.
In the context of drug discovery, Fmoc-2,3-dehydrophe-oh has been utilized as a building block for the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but possess improved pharmacological properties. Peptidomimetics are gaining traction due to their potential to overcome limitations associated with traditional peptides, such as poor oral bioavailability and rapid degradation by proteases.
One notable application of Fmoc-2,3-dehydrophe-oh is in the development of inhibitors for specific enzymes involved in disease pathways. For example, researchers have synthesized peptidomimetics containing Fmoc-2,3-dehydrophe-oh to target proteases implicated in cancer progression and neurodegenerative diseases. These inhibitors have shown promising results in preclinical studies, demonstrating high selectivity and potency against their target enzymes.
The synthetic versatility of Fmoc-2,3-dehydrophe-oh also extends to its use in combinatorial chemistry. Combinatorial libraries generated using this compound can be screened for novel bioactive molecules with potential therapeutic applications. High-throughput screening techniques have enabled researchers to identify lead compounds from these libraries that exhibit desirable biological activities.
In addition to its role in drug discovery, Fmoc-2,3-dehydrophe-oh has found applications in materials science. The unique chemical properties of this compound make it suitable for the synthesis of functional polymers and supramolecular assemblies. These materials can be tailored for various applications, including drug delivery systems, sensors, and biomaterials.
The synthesis of Fmoc-2,3-dehydrophe-oh typically involves several steps. The first step is the preparation of 2,3-dehydrophenylalanine through a suitable chemical transformation. This intermediate is then protected with the Fmoc group using standard protecting group chemistry. The resulting product can be further modified or incorporated into larger molecular structures as needed.
Despite its potential benefits, the use of Fmoc-2,3-dehydrophe-oh also presents challenges that need to be addressed. One such challenge is the optimization of synthetic routes to improve yield and purity. Additionally, understanding the impact of the 2,3-dehydro modification on protein folding and function is crucial for designing effective therapeutic agents.
In conclusion, Fmoc-2,3-dehydrophe-oh (CAS No. 198546-17-7) is a versatile compound with significant potential in various areas of chemistry and biology. Its unique structural features make it an attractive building block for the synthesis of complex molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern medicinal chemistry.
198546-17-7 (Fmoc-2,3-dehydrophe-oh) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)